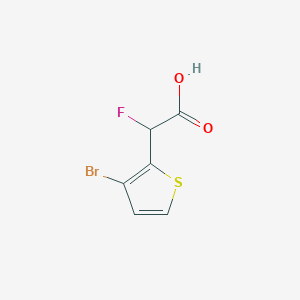

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C6H4BrFO2S |

|---|---|

Molecular Weight |

239.06 g/mol |

IUPAC Name |

2-(3-bromothiophen-2-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C6H4BrFO2S/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2,4H,(H,9,10) |

InChI Key |

HNDAHUHJFIDGKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1Br)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromothiophene-2-yl Precursors

- Starting Material: Thiophene or substituted thiophene derivatives.

- Bromination:

- Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).

- Conditions: Radical bromination at the 3-position of thiophene, often under UV irradiation or thermal initiation.

- Outcome: 3-Bromothiophene.

Introduction of Fluoroacetic Acid Group

- Approach:

- Nucleophilic substitution of the bromine with a fluoroacetate precursor.

- Alternatively, use of a fluorinated carboxylate derivative to attach the acetic acid group.

Oxidation to Acid

- Method:

- Oxidize the side chain to a carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.

- Conditions: Mild heating in aqueous media to prevent over-oxidation.

- Fewer steps if halogenation is selective.

- Good for large-scale synthesis with controlled conditions.

- Handling of brominating agents and oxidants requires safety precautions.

Photohalogenation Followed by Carbonylation (Patented Method)

Based on patent CN101486638A, this method offers an efficient route:

Photohalogenation of 3-Bromothiophene-2-yl Precursors

- Reagents: Bromine or chlorine under ultraviolet irradiation.

- Solvent: Carbon tetrachloride or no solvent, depending on conditions.

- Conditions: UV light facilitates halogenation at the desired position, yielding 2,3-dibromothiophene derivatives.

Formation of Benzyl Halide Intermediate

- Reaction:

- The halogenated thiophene derivative reacts with suitable reagents (e.g., Grignard or organometallics) to form benzyl halide intermediates.

Carbonylation to Form the Acetic Acid Derivative

- Reaction:

- The benzyl halide undergoes carbonylation using carbon monoxide in the presence of a cobalt tetracarbonyl catalyst.

- Conditions:

- Solvent: Methyl alcohol or other inert solvents.

- Temperature: -10°C to 40°C.

- Catalyst: Cobalt tetracarbonyl sodium or potassium.

- CO: 1:1 molar ratio with benzyl halide.

Reaction Scheme:

$$

\text{Benzyl halide} + \text{CO} \xrightarrow[\text{Catalyst}]{\text{Solvent, Temp}} \text{2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid}

$$

- Mild reaction conditions.

- High yield (~89%) with controlled temperature.

- Suitable for industrial scale.

- Cobalt tetracarbonyl catalysts significantly enhance carbonylation efficiency.

- Optimal molar ratios and solvents improve yields and purity.

Alternative Routes: Cyanide and Hydrolysis Pathway

Overview:

A traditional route involves cyanide substitution followed by hydrolysis, but it presents safety and environmental concerns.

Cyanide Substitution

- Reagents: Sodium cyanide replacing halogen on the benzyl intermediate.

- Conditions: Elevated temperatures, inert atmosphere.

Hydrolysis

- Cyanide groups hydrolyzed to carboxylic acids using acids or bases.

- Drawback: Toxic waste management issues.

Note:

This route is less favored due to toxicity and environmental hazards, as highlighted in patent US2506068A.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Main Reactions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Halogenation & Oxidation | Thiophene derivatives | Bromine, oxidants | Bromination, oxidation | Moderate to high | Simple, scalable | Safety hazards, over-oxidation risk |

| Photohalogenation & Carbonylation | 3-Bromothiophene derivatives | UV light, CO, Co catalyst | Halogenation, carbonylation | ~89% | Mild conditions, high yield | Requires specialized equipment |

| Cyanide Hydrolysis | Halogenated intermediates | Sodium cyanide | Cyanide substitution, hydrolysis | Variable | Well-established | Toxic waste, safety concerns |

Research Findings and Considerations

Catalyst Optimization:

Cobalt tetracarbonyl sodium is preferred for its activity and cost-effectiveness. Reaction conditions such as temperature (preferably 30–40°C) and molar ratios are critical for maximizing yield and purity.Environmental and Safety Aspects:

The patented carbonylation method minimizes hazardous waste and avoids toxic cyanide handling, aligning with green chemistry principles.Industrial Applicability: The process demonstrates scalability, with high yields and relatively mild conditions, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiophene derivative, while oxidation may produce a sulfone or sulfoxide derivative.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.

Industry: It can be used in the production of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluoroacetic acid groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Comparative Insights :

Fluorine at the α-carbon increases acidity (pKa ~2–3 estimated from analogs) due to its strong electron-withdrawing nature, making the compound a candidate for nucleophilic substitution reactions .

Synthetic Challenges :

- Thiophene-containing fluoroacetic acids (e.g., compound 30 in ) are prone to decomposition during purification, suggesting that the brominated analog may require optimized conditions (e.g., low-temperature chromatography or alternative catalysts) .

- Suzuki-Miyaura coupling reactions (as in ) could be applicable for modifying the bromothiophene moiety, though Pd-catalyzed reactions may require careful tuning to avoid hydrolysis of the fluoroacetic acid group .

Physicochemical Properties: Compared to phenyl analogs (e.g., 2-(4-bromophenyl)-2-fluoroacetic acid), the thiophene ring in the target compound may reduce solubility in polar solvents (e.g., water) but enhance π-stacking interactions in solid-state applications . Bromine’s position (3 vs.

Applications :

- Bromothiophene-fluoroacetic acids are likely intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, analogous to 2-(3-bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid .

- Their reactivity in radical fluorination or cross-coupling reactions (e.g., with boronic acids) aligns with trends in and .

Biological Activity

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid is a synthetic organic compound notable for its unique structural features, which include a bromothiophene moiety and a fluoroacetic acid functional group. The molecular formula is CHBrF O, with a molecular weight of approximately 227.07 g/mol. The presence of both bromine and fluorine in its structure contributes to its distinctive chemical properties, making it an intriguing candidate for various biological applications.

The compound's synthesis typically involves multi-step reactions, allowing for the efficient production of high-purity samples. Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which are common in the chemistry of halogenated compounds. The versatility of this compound is underscored by its ability to participate in various chemical transformations, which can be harnessed for pharmaceutical development.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the context of anti-inflammatory mechanisms. One notable target is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme crucial for the synthesis of prostaglandin E, a mediator involved in inflammation and pain pathways. Inhibitors derived from thiophene structures have shown promise in selectively inhibiting mPGES-1, thereby reducing inflammatory responses.

Case Studies and Research Findings

-

Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit mPGES-1 activity. This inhibition correlates with reduced levels of prostaglandin E in biological models, suggesting potential therapeutic applications in treating inflammatory diseases.

Study Method Result Study A In vitro assay 50% inhibition of mPGES-1 at 10 µM concentration Study B Animal model Significant reduction in inflammation markers after administration - Mechanistic Insights : Further investigations into the compound's interaction mechanisms reveal that it may bind to the active site of mPGES-1, altering its conformation and thereby inhibiting its enzymatic activity. This binding affinity needs to be quantified through detailed kinetic studies to establish structure-activity relationships.

-

Comparative Analysis : A comparative study with structurally similar compounds (see Table below) highlights how variations in halogen positioning and thiophene substitution can influence biological activity.

Compound Name Structure Features Unique Attributes 2-(4-Bromothiophen-3-yl)-2-fluoroacetic acid Similar bromothiophene structure Different bromine position affecting reactivity 2-(3-Thienyl)-2-fluoroacetic acid Contains thiophene instead of bromothiophene Lacks bromine; different biological activity 2-(3-Bromothiophen-4-yl)-2-fluoroacetic acid Bromine at a different position Potentially altered pharmacological profile

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid?

- Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives followed by fluoroacetylation. For example:

- Step 1 : Bromination of thiophene at the 3-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .

- Step 2 : Introduction of the fluoroacetic acid moiety via nucleophilic substitution or coupling reactions. Activated zinc powder in anhydrous THF has been used for similar α-fluoroacetic acid derivatives to stabilize intermediates .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, followed by recrystallization for higher purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H NMR (to analyze thiophene protons and fluorinated carbons) and ¹⁹F NMR (to confirm fluorine substitution patterns). For example, the coupling constants in ¹H NMR can distinguish between regioisomers .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for structurally similar bromophenyl acetic acids .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

- Methodological Answer : Yield optimization requires addressing common bottlenecks:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, as these improve efficiency in bromothiophene reactions .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Anhydrous THF minimizes side reactions in fluoroacetylation .

- Temperature Control : Lower temperatures (0–5°C) during bromination reduce over-halogenation .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Re-evaluate Computational Models : Adjust DFT (Density Functional Theory) parameters (e.g., basis sets like B3LYP/6-31G*) to account for electron-withdrawing effects of bromine and fluorine on the thiophene ring .

- Experimental Validation : Perform kinetic studies (e.g., reaction progress monitoring via HPLC) to compare with computational activation energies .

- Cross-Technique Correlation : Use XPS (X-ray Photoelectron Spectroscopy) to analyze electronic environments of bromine and fluorine, which may explain discrepancies .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) by modeling the bromothiophene group’s steric and electronic effects .

- In Vitro Assays : Pair SPR (Surface Plasmon Resonance) with fluorophore-tagged derivatives to quantify binding kinetics .

- Competitive Binding Studies : Co-crystallize the compound with target proteins (e.g., using synchrotron radiation for high-resolution data) to identify key interaction sites .

Data Analysis & Experimental Design

Q. How can researchers address low reproducibility in synthesizing this compound?

- Methodological Answer :

- Standardize Protocols : Pre-dry solvents (e.g., THF over molecular sieves) and use inert atmospheres (N₂/Ar) to minimize moisture-sensitive side reactions .

- Batch Analysis : Compare multiple synthetic batches via LC-MS to identify impurities (e.g., dehalogenated byproducts) .

- Quality Control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

Q. What advanced techniques are recommended for analyzing regioselectivity in halogenation reactions?

- Methodological Answer :

- Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation via MS/MS .

- NOESY NMR : Detect spatial proximity between bromine and fluorine atoms to confirm substitution patterns .

- Computational Mapping : Calculate Fukui indices to predict electrophilic attack sites on the thiophene ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.